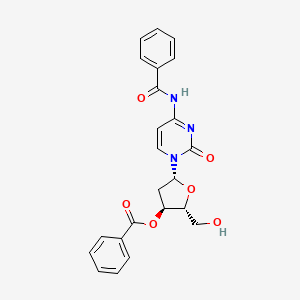

N4,3'-O-Dibenzoyl-2'-deoxycytidine

Description

The exact mass of the compound N-Benzoyl-2'-deoxycytidine 3'-benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N4,3'-O-Dibenzoyl-2'-deoxycytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4,3'-O-Dibenzoyl-2'-deoxycytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c27-14-18-17(32-22(29)16-9-5-2-6-10-16)13-20(31-18)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCSORXRCWKCJL-NLWGTHIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965873 |

Source

|

| Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51549-49-6 |

Source

|

| Record name | Cytidine, N-benzoyl-2′-deoxy-, 3′-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51549-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-2'-deoxycytidine 3'-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051549496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-O-Benzoyl-2-deoxypentofuranosyl)-4-(benzoylimino)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-2'-deoxycytidine 3'-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine, a crucial building block in the synthesis of modified oligonucleotides and nucleoside analogs with therapeutic potential. This document moves beyond a simple recitation of procedural steps, offering a deep dive into the underlying chemical principles, the rationale for methodological choices, and field-proven insights to ensure successful and reproducible synthesis. The protocols described herein are designed to be self-validating, with an emphasis on achieving high purity and yield. All key claims and procedural standards are rigorously supported by citations to authoritative scientific literature.

Introduction: The Significance of N4,3'-O-Dibenzoyl-2'-deoxycytidine

N4,3'-O-Dibenzoyl-2'-deoxycytidine is a protected derivative of the naturally occurring nucleoside, 2'-deoxycytidine. The strategic placement of benzoyl protecting groups on the N4-amino function of the cytosine base and the 3'-hydroxyl group of the deoxyribose sugar serves two primary purposes in synthetic organic chemistry. Firstly, it prevents unwanted side reactions at these nucleophilic positions during the synthesis of oligonucleotides or other complex molecules.[1] Secondly, the lipophilic nature of the benzoyl groups enhances the solubility of the nucleoside in organic solvents commonly used in these synthetic processes.

The benzoyl group is a common choice for protecting the exocyclic amino groups of cytidine and adenine in oligonucleotide synthesis.[1] The selective protection of the 3'-hydroxyl group is also critical for directing the regioselectivity of subsequent reactions, such as phosphoramidite coupling in automated DNA synthesis. A thorough understanding of the synthesis of this key intermediate is therefore essential for researchers in the fields of medicinal chemistry, molecular biology, and drug development. This guide will provide a detailed, step-by-step methodology for the preparation of N4,3'-O-Dibenzoyl-2'-deoxycytidine, grounded in the principles of regioselective acylation.

Strategic Approach to Synthesis: The Logic of Regioselective Benzoylation

The synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine from 2'-deoxycytidine presents a classic challenge in nucleoside chemistry: the need for regioselective protection of multiple reactive functional groups. The starting material, 2'-deoxycytidine, possesses three nucleophilic centers: the N4-amino group, the 3'-hydroxyl group, and the 5'-hydroxyl group. To achieve the desired dibenzoylation at the N4 and 3'-O positions, a multi-step strategy involving protection and deprotection is typically employed.

The general workflow for this synthesis can be visualized as follows:

This strategic sequence ensures that the benzoylation occurs at the desired positions by temporarily blocking the more reactive 5'-hydroxyl group.

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine.

Materials and Reagents

| Reagent | Purpose | Typical Quantity (for 1 mmol scale) |

| 2'-Deoxycytidine | Starting Material | 227 mg |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 5'-OH Protecting Group | 373 mg (1.1 mmol) |

| Pyridine | Solvent and Base | ~20 mL |

| Benzoyl Chloride | Benzoylating Agent | 0.28 mL (2.4 mmol) |

| Dichloromethane (DCM) | Solvent | ~50 mL |

| Methanol (MeOH) | Quenching Agent/Solvent | ~20 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous Wash | ~50 mL |

| Brine | Aqueous Wash | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |

| Dichloroacetic Acid (DCA) in DCM (e.g., 3%) | Deprotection Agent | ~10 mL |

| Silica Gel | Stationary Phase for Chromatography | As needed |

| Ethyl Acetate/Hexanes | Eluent for Chromatography | As needed |

Step-by-Step Synthesis

Step 1: 5'-O-Protection of 2'-deoxycytidine

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2'-deoxycytidine (1.0 mmol) in anhydrous pyridine (10 mL).

-

Reaction: Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 mmol) to the solution in portions at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction by adding methanol (2 mL). Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to an oil.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine as a white foam.

Step 2: N4,3'-O-Dibenzoylation

-

Preparation: Dissolve the purified 5'-O-DMT-2'-deoxycytidine (1.0 mmol) in anhydrous pyridine (10 mL) in a flame-dried flask under an inert atmosphere.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add benzoyl chloride (2.4 mmol) dropwise to the stirred solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar product.

-

Work-up: Quench the reaction by the slow addition of methanol (5 mL) at 0 °C. Remove the solvent under reduced pressure. Dissolve the residue in DCM (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: The crude 5'-O-DMT-N4,3'-O-dibenzoyl-2'-deoxycytidine is typically used in the next step without further purification.

Step 3: 5'-O-Deprotection

-

Preparation: Dissolve the crude product from the previous step in a 3% solution of dichloroacetic acid (DCA) in DCM (10 mL).

-

Reaction: Stir the solution at room temperature. The solution will turn a characteristic orange-red color upon cleavage of the DMT group.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 10-20 minutes).

-

Work-up: Quench the reaction by pouring the mixture into a stirred solution of saturated sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N4,3'-O-Dibenzoyl-2'-deoxycytidine as a white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the benzoyl groups.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Causality and Field-Proven Insights

The success of this synthesis hinges on a clear understanding of the reactivity of the different functional groups in 2'-deoxycytidine.

-

The Role of the 5'-O-DMT Protecting Group: The 5'-hydroxyl group is the most sterically accessible and nucleophilic of the two hydroxyl groups. The bulky dimethoxytrityl (DMT) group is used to selectively protect this position, directing the subsequent acylation to the 3'-hydroxyl and N4-amino groups.[2] The acid-lability of the DMT group allows for its facile removal under mild conditions that do not affect the more stable benzoyl esters.

-

Benzoylation Conditions: The use of benzoyl chloride in pyridine is a standard method for the acylation of hydroxyl and amino groups. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The excess of benzoyl chloride ensures the complete acylation of both the N4-amino and 3'-hydroxyl groups.

-

Chromatographic Purification: Silica gel chromatography is essential for separating the desired product from starting materials, by-products, and any remaining protecting groups. The choice of eluent is critical for achieving good separation.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this important synthetic intermediate. The strategic use of protecting groups and the careful control of reaction conditions are paramount to achieving a high yield and purity of the final product. This compound serves as a valuable tool for the synthesis of modified oligonucleotides and nucleoside analogs, contributing to advancements in therapeutics and diagnostics.

References

-

Arkivoc. (2009). Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2',3'-cis-diol system. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

National Center for Biotechnology Information. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. [Link]

-

National Center for Biotechnology Information. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. [Link]

-

National Center for Biotechnology Information. Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. [Link]

-

Oxford Academic. (1999). Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-catalyzed Deacetylation as the Key Step. [Link]

-

ResearchGate. (2009). Partial acylation of cytidine and its 2'-C-methyl analogue as a tool to functionalize the ribonucleosidic 2', 3'-cis-diol system. [Link]

-

Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. [Link]

-

Wiley Online Library. (1992). Regioselective Acylation of 2′‐Deoxynucleosides Through an Enzymatic Reaction with Oxime Esters. [Link]

Sources

A Multi-Platform Strategy for the Definitive Structure Elucidation of N4,3'-O-Dibenzoyl-2'-deoxycytidine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The precise structural characterization of synthetic nucleoside analogues is a cornerstone of modern drug development and nucleic acid chemistry. Acylated intermediates, such as N4,3'-O-Dibenzoyl-2'-deoxycytidine, are pivotal in the synthesis of modified oligonucleotides and antiviral agents. However, the presence of multiple competing nucleophilic sites on the 2'-deoxycytidine scaffold (the N4-exocyclic amine, the 3'-hydroxyl, and the 5'-hydroxyl) presents a significant analytical challenge: the unambiguous confirmation of the acylation pattern. This guide presents a robust, multi-platform analytical framework for the complete structure elucidation of N4,3'-O-Dibenzoyl-2'-deoxycytidine. By synergistically integrating High-Resolution Mass Spectrometry (HRMS), advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography, this workflow provides a self-validating system that moves from initial mass confirmation to definitive atomic connectivity and final three-dimensional structure.

Introduction: The Analytical Imperative

2'-deoxycytidine is a fundamental building block of DNA. Its chemical modification is a common strategy for creating therapeutic agents and research tools.[1][2] The acylation of its hydroxyl and amino groups is a key transformation, often serving to protect these functionalities during subsequent synthetic steps.[3][4] The choice of protecting groups and the reaction conditions can lead to different acylation products, making rigorous structural verification essential. An incorrect assignment of, for example, a 3'-O-acyl versus a 5'-O-acyl isomer could lead to failed syntheses and misinterpreted biological data.

This guide addresses the specific challenge of confirming the structure of N4,3'-O-Dibenzoyl-2'-deoxycytidine (C₂₃H₂₁N₃O₆)[5]. We will proceed through a logical, problem-oriented workflow designed to answer three critical questions:

-

What is the molecular formula? (Mass Spectrometry)

-

What is the precise atomic connectivity? (NMR Spectroscopy)

-

What is the absolute 3D structure and stereochemistry? (X-ray Crystallography)

This structured approach ensures that each piece of experimental evidence builds upon and validates the last, culminating in an unassailable structural assignment.

Chapter 1: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step in any structure elucidation is to confirm that the target molecule has been synthesized with the correct elemental composition. Mass spectrometry directly measures the mass-to-charge ratio (m/z) of an ionized molecule.[6] By using a high-resolution instrument, such as an Orbitrap or TOF analyzer, we can obtain a mass measurement with sufficient accuracy (typically < 5 ppm) to distinguish the target compound's elemental formula from other possibilities with the same nominal mass. This experiment confirms that two benzoyl groups have been successfully added to a deoxycytidine molecule.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

Chromatography: Inject 1-5 µL of the sample onto a C18 reverse-phase UHPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) over 5-10 minutes.

-

Mass Spectrometry (MS1 Scan): Acquire full scan mass spectra in positive ion mode using an electrospray ionization (ESI) source. Scan a mass range that includes the expected protonated molecule [M+H]⁺ (e.g., m/z 200-800).

-

Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition, selecting the most intense ion from the MS1 scan (the presumed [M+H]⁺) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum. This fragmentation data provides structural clues.[7]

Data Presentation: Expected and Observed Mass Data

| Parameter | Expected Value | Observed Value (Example) | Interpretation |

| Molecular Formula | C₂₃H₂₁N₃O₆ | - | Assumed based on synthesis |

| Exact Mass | 435.1430 | - | Theoretical neutral mass |

| [M+H]⁺ Ion | 435.1430 + 1.0073 = 436.1503 | 436.1501 | Confirms dibenzoylation |

| Key Fragment 1 | [M+H - C₇H₅O]⁺ = 331.1084 | 331.1082 | Loss of a benzoyl group |

| Key Fragment 2 | [M+H - C₉H₁₁O₃]⁺ = 222.0713 | 222.0711 | Loss of the dibenzoylated deoxyribose |

| Key Fragment 3 | [C₇H₅O]⁺ = 105.0335 | 105.0334 | Benzoyl cation fragment |

Trustworthiness: The high-resolution measurement of the parent ion [M+H]⁺ provides strong evidence for the correct elemental formula. Furthermore, the fragmentation pattern observed in the MS/MS spectrum validates the presence of the constituent parts. The characteristic neutral loss of the deoxyribose sugar and the observation of the benzoyl cation (m/z 105) are highly indicative of the proposed molecular scaffold.[6][8]

Visualization: Mass Spectrometry Workflow

Caption: Workflow for HRMS analysis of the target molecule.

Chapter 2: Unraveling Connectivity with 2D NMR Spectroscopy

Expertise & Causality: While MS confirms what is present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how it is connected.[9][10] It is the most powerful technique for determining the detailed covalent structure of organic molecules in solution.[11][12] For N4,3'-O-Dibenzoyl-2'-deoxycytidine, the critical challenge is to prove that the two benzoyl groups are attached to the N4 and 3'-O positions, and not the 5'-O position. A suite of 2D NMR experiments is required to build a complete picture of the atomic connectivity.

Experimental Protocols: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for nucleosides as it can help in observing exchangeable protons like those on hydroxyl and amino groups.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify all proton resonances and their integrations.

-

Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify all unique carbon environments.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are coupled to each other (typically through 2-3 bonds). This is used to map out the entire deoxyribose sugar ring proton network.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum. This is the key experiment. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing for the connection of different molecular fragments.

-

Data Interpretation and Validation

The structure is pieced together by interpreting the correlations seen in the 2D spectra.

-

COSY: A continuous path of correlations will be observed from H1' → H2'a/H2'b → H3' → H4' → H5'a/H5'b, confirming the integrity of the deoxyribose sugar ring.

-

HSQC: This spectrum allows for the unambiguous assignment of the carbon signal for each protonated carbon (C1', C2', C3', etc.) based on the known proton assignments from COSY.

-

HMBC - The Definitive Proof: The long-range correlations are the final piece of the puzzle. The key correlations that confirm the N4,3'-O-dibenzoyl structure are:

-

A correlation from the H3' proton of the sugar ring to the carbonyl carbon of one of the benzoyl groups. This unequivocally proves the existence of the 3'-O-benzoyl ester.

-

A correlation from the N4-H proton (the amide proton) to the carbonyl carbon of the second benzoyl group. This proves the N4-benzoyl amide linkage.

-

A correlation from the H6 proton of the cytidine base to the N4-benzoyl carbonyl carbon , further confirming the attachment at N4.

-

The absence of a correlation from the H5'/H5'' protons to a benzoyl carbonyl, and the presence of a free 5'-OH group (if visible in DMSO-d₆), confirms that the 5'-position is not acylated.

-

Data Presentation: Key NMR Assignments and Correlations

| Proton (¹H) | δ (ppm, approx.) | Carbon (¹³C) | δ (ppm, approx.) | Key HMBC Correlations (from Proton to Carbon) |

| H6 | ~8.0 | C6 | ~141 | C2, C4, C5, N4-Benzoyl C=O |

| H5 | ~7.3 | C5 | ~97 | C4, C6 |

| H1' | ~6.2 | C1' | ~87 | C2, C4, C2', C4' |

| H3' | ~5.5 | C3' | ~75 | C1', C2', C4', C5', 3'-O-Benzoyl C=O |

| N4-H | ~11.2 | N4-Benzoyl C=O | ~167 | C4, C2, Benzoyl C-ipso |

| - | - | 3'-O-Benzoyl C=O | ~165 | - |

Visualization: Key HMBC Correlations

Caption: Key HMBC correlations confirming the N4 and 3'-O linkages.

Chapter 3: Absolute Structure Confirmation by X-ray Crystallography

Expertise & Causality: While NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the "gold standard" for an unambiguous three-dimensional structure in the solid state.[13][14] It provides absolute proof of atomic connectivity and stereochemistry, serving as the ultimate validation of the assignments made by MS and NMR. This is particularly valuable for confirming the stereochemistry at the anomeric carbon (C1') and the sugar ring.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound. This is often the most challenging step. A common method is slow evaporation of a solvent system in which the compound is sparingly soluble (e.g., dissolving in methanol and adding water dropwise until turbidity, then allowing to stand).[13]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A beam of X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections. The crystal is rotated, and data is collected over a wide range of angles.

-

Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map of the molecule. An atomic model is fitted to this map and refined to yield the final structure with precise atomic coordinates, bond lengths, and angles.

Data Interpretation and Validation

The refined crystal structure provides a complete 3D model of the molecule. Key parameters extracted from the data serve to validate the proposed structure:

-

Connectivity: The model will explicitly show the covalent bonds between the N4 atom and one benzoyl carbonyl, and the 3'-O atom and the other benzoyl carbonyl.

-

Conformation: It will define the conformation around the glycosidic bond (typically anti for pyrimidine nucleosides) and the pucker of the deoxyribose sugar ring (e.g., C2'-endo).[13][14]

-

Stereochemistry: It provides absolute confirmation of the stereocenters in the sugar moiety.

Data Presentation: Key Crystallographic Parameters

| Parameter | Description | Typical Value for Deoxycytidine Analogs |

| Glycosidic Angle (χ) | Torsion angle O4'-C1'-N1-C2 | -180° to -90° (anti) |

| Sugar Pucker (P) | Describes the 3D shape of the ribose ring | 144° to 180° (C2'-endo, S-type) |

| Crystal System | e.g., Monoclinic, Orthorhombic | Varies |

| Space Group | e.g., P2₁ | Varies |

Conclusion: A Synergistic and Self-Validating Workflow

The structure elucidation of N4,3'-O-Dibenzoyl-2'-deoxycytidine is a clear demonstration of the power of a multi-technique analytical approach. No single technique provides the complete picture, but together they form a self-validating and robust workflow.

-

Mass Spectrometry lays the foundation, confirming the molecular formula and the presence of the correct building blocks.

-

NMR Spectroscopy builds the scaffold, elucidating the precise atomic connectivity and confirming the regiochemistry of acylation in solution.

-

X-ray Crystallography provides the final, definitive proof, delivering an absolute 3D structure with full stereochemical detail.

For researchers and professionals in drug development, employing this synergistic strategy is not merely an academic exercise; it is a critical component of quality control and intellectual property protection, ensuring that the molecule being synthesized and tested is unequivocally the one intended.

References

-

Title: Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy | Chemical Research in Toxicology Source: ACS Publications URL: [Link]

-

Title: Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research Source: ACS Publications URL: [Link]

-

Title: Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection | Journal of the American Society for Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Source: Shimadzu URL: [Link]

-

Title: Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data Source: MDPI URL: [Link]

-

Title: Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy Source: PubMed URL: [Link]

-

Title: The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: NMR Structure Determination for Oligonucleotides - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: X-ray Crystal and Ab Initio Structures of 3,5-di-O-Acetyl-N(4) Source: SciSpace by Typeset URL: [Link]

-

Title: Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Chemoselective Acylation of Nucleosides - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability Source: National Center for Biotechnology Information URL: [Link]

-

Title: X-ray Crystallography | Glen Research Source: Glen Research URL: [Link]

-

Title: Regioselective Deacetylation in Nucleosides and Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

- 1. Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Chemoselective Acylation of Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 13. The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility of N4,3'-O-Dibenzoyl-2'-deoxycytidine in Organic Solvents

Introduction

N4,3'-O-Dibenzoyl-2'-deoxycytidine is a protected nucleoside analog crucial in the synthesis of oligonucleotides and as a building block in various drug discovery programs. The benzoyl protecting groups at the N4 and 3'-O positions enhance the lipophilicity of the parent molecule, 2'-deoxycytidine, thereby significantly influencing its solubility profile in organic solvents. A thorough understanding of its solubility is paramount for researchers in optimizing reaction conditions, purification protocols, and formulation strategies.

This technical guide provides a comprehensive overview of the solubility of N4,3'-O-Dibenzoyl-2'-deoxycytidine, blending theoretical principles with practical, field-proven methodologies for its determination. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the observed solubility characteristics and the experimental choices for their assessment.

Physicochemical Properties of N4,3'-O-Dibenzoyl-2'-deoxycytidine

A foundational understanding of the molecule's physical and chemical properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C23H21N3O6 | [1] |

| Molecular Weight | 435.44 g/mol | [1] |

| Melting Point | ~190 °C | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 51549-49-6 | [1] |

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The introduction of two benzoyl groups to 2'-deoxycytidine dramatically alters its solubility profile.

The Role of Benzoyl Protecting Groups:

The benzoyl groups are acyl-type protecting groups commonly used in nucleoside chemistry to prevent unwanted side reactions at the exocyclic amino group (N4) and the hydroxyl group (3'-O).[] These aromatic ester and amide functionalities significantly increase the molecule's nonpolar character. This increased lipophilicity is the primary reason for the enhanced solubility of N4,3'-O-Dibenzoyl-2'-deoxycytidine in organic solvents compared to its unprotected counterpart, which is more water-soluble.[] The benzoyl groups facilitate dissolution in non-polar to moderately polar organic media by establishing favorable van der Waals interactions and dipole-dipole interactions with the solvent molecules.

Qualitative Solubility Profile

While quantitative solubility data for N4,3'-O-Dibenzoyl-2'-deoxycytidine is not extensively published, a qualitative assessment can be inferred from the behavior of similarly protected nucleosides and general principles of organic chemistry. Protected nucleosides are generally soluble in a range of polar and non-polar organic solvents but insoluble in others.[3]

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A versatile solvent for many organic compounds, including protected nucleosides.[4][5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of solutes.[6] |

| Dichloromethane (DCM) | Halogenated | Soluble | The non-polar nature of DCM makes it a suitable solvent for lipophilic, protected nucleosides. |

| Chloroform | Halogenated | Soluble | Similar to DCM, chloroform is a good solvent for non-polar to moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Ethereal | Soluble | A moderately polar ether that can solvate a range of organic molecules. |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent often used in chromatography and extraction of protected nucleosides. |

| Acetonitrile | Nitrile | Sparingly Soluble to Soluble | A polar aprotic solvent, its miscibility with both polar and non-polar compounds suggests at least moderate solubility. |

| Methanol | Polar Protic | Sparingly Soluble | The presence of the hydroxyl group in methanol makes it more polar and a less ideal solvent for the highly lipophilic dibenzoylated nucleoside compared to polar aprotic solvents.[4] |

| Water | Polar Protic | Insoluble | The high lipophilicity imparted by the benzoyl groups makes the compound virtually insoluble in water.[7] |

| Hexane/Cyclohexane | Non-polar | Insoluble | While lipophilic, the molecule possesses sufficient polar character (amide, esters, hydroxyl group) to be insoluble in highly non-polar alkanes.[3] |

Experimental Determination of Solubility

For drug discovery and development, a precise understanding of solubility is critical.[8] Two common methods for determining solubility are the kinetic and thermodynamic assays.[9][10]

Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[9][10] It measures the concentration of a compound in solution after it has been introduced from a concentrated DMSO stock and allowed to precipitate over a short period.[9][10]

Sources

- 1. biosynth.com [biosynth.com]

- 3. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Structural modifications of nucleosides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2000075154A2 - Protected nucleosides - Google Patents [patents.google.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to N4,3'-O-Dibenzoyl-2'-deoxycytidine

This document provides a comprehensive technical overview of N4,3'-O-Dibenzoyl-2'-deoxycytidine, a critical intermediate in the chemical synthesis of nucleic acids. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's chemical properties, synthesis, core applications, and the underlying scientific principles that govern its use.

Introduction: The Strategic Importance of Protection

In the intricate field of synthetic organic chemistry, particularly in the assembly of complex biomolecules like oligonucleotides, the concept of "protection and deprotection" is paramount. N4,3'-O-Dibenzoyl-2'-deoxycytidine (CAS No. 51549-49-6) is a quintessential example of a protected nucleoside, specifically a derivative of 2'-deoxycytidine. Its structure is strategically modified with two benzoyl (Bz) groups, one at the N4-amino position of the cytosine base and the other at the 3'-hydroxyl position of the deoxyribose sugar.

The rationale for this dibenzoylation is rooted in the need for chemoselectivity. During the stepwise construction of a DNA or RNA strand, the exocyclic amino group of cytosine and the hydroxyl groups of the sugar are nucleophilic and would otherwise interfere with the phosphoramidite coupling chemistry. The benzoyl groups act as temporary masks, rendering these sites inert to the reaction conditions. They are sufficiently stable to withstand the multiple cycles of a synthesis campaign but can be reliably removed under specific basic conditions to unveil the final, functional oligonucleotide.[1][] This dual-protection strategy makes N4,3'-O-Dibenzoyl-2'-deoxycytidine a valuable, albeit specialized, building block in synthetic chemistry.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of N4,3'-O-Dibenzoyl-2'-deoxycytidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51549-49-6 | [3][4] |

| Molecular Formula | C23H21N3O6 | [3][4] |

| Molecular Weight | 435.44 g/mol | [3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 190 °C | [3] |

| Storage Temperature | Recommended <-15°C | [3] |

| SMILES | C1NC(=O)C3=CC=CC=C3)CO">C@@HOC(=O)C4=CC=CC=C4 | [3] |

The Chemistry of Protection and Synthesis

The benzoyl group is a classic choice for protecting amino and hydroxyl functionalities in nucleoside chemistry. Its selection is a trade-off between stability and lability. It is robust enough to survive the acidic conditions of detritylation (removal of the 5'-hydroxyl protecting group, typically DMT) and the phosphoramidite coupling/oxidation steps.[1][6] However, it is susceptible to cleavage by basic reagents, most commonly aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA), which are used in the final deprotection step.[6][7]

The synthesis of N4,3'-O-Dibenzoyl-2'-deoxycytidine itself is a multi-step process that requires precise control of reaction conditions to achieve the desired regioselectivity. While various specific routes exist, a general conceptual pathway involves:

-

Starting Material: 2'-deoxycytidine.

-

Selective Protection: Often, the 5'-hydroxyl group is first protected with a bulky group like dimethoxytrityl (DMT) to steer subsequent reactions to other positions.

-

Benzoylation: The remaining hydroxyl (3'-OH) and the exocyclic amine (N4-NH2) are then acylated using a benzoylating agent like benzoyl chloride in the presence of a base (e.g., pyridine).

-

Purification: The final product is purified, typically by silica gel chromatography, to isolate the desired dibenzoylated compound from mono-benzoylated and other side products.

Core Application: A Building Block in Oligonucleotide Synthesis

The primary application of N4,3'-O-Dibenzoyl-2'-deoxycytidine is as an intermediate in the chemical synthesis of DNA, particularly via the phosphoramidite method on a solid support.[8][9] While the more common building block is the 5'-DMT, N4-benzoyl-2'-deoxycytidine phosphoramidite, the dibenzoylated version serves as a precursor or can be used in specialized solution-phase synthesis strategies.

The workflow below illustrates the central role of protected nucleosides in the solid-phase synthesis cycle.

Figure 1. A generalized workflow for solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

In this cycle, a phosphoramidite version of a protected nucleoside (like N-benzoyl-2'-deoxycytidine) is added during the "Coupling" step. The benzoyl groups on the cytosine base are crucial for preventing side reactions at the N4-amino position throughout these repeated cycles.[][6]

Analytical Characterization

Confirming the identity and purity of N4,3'-O-Dibenzoyl-2'-deoxycytidine is critical. Standard analytical techniques employed include:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity by separating the main compound from any residual starting materials or side products.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, matching the expected value of 435.44 g/mol .[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H and 13C NMR spectra can confirm the presence and location of the benzoyl groups relative to the deoxycytidine scaffold.

Experimental Protocol: Base Deprotection

The removal of the benzoyl protecting groups is a critical final step after oligonucleotide synthesis. The following protocol is a generalized procedure for this deprotection.

Objective: To remove benzoyl protecting groups from an oligonucleotide synthesized using N-benzoyl-protected nucleosides.

Materials:

-

Synthesized oligonucleotide on solid support (e.g., CPG beads).

-

Concentrated ammonium hydroxide (28-30%).

-

Sterile, nuclease-free water.

-

HPLC system for analysis.

-

Sealed reaction vial.

Procedure:

-

Preparation: Transfer the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial designed to withstand pressure.

-

Reagent Addition: Add 1.0 mL of concentrated ammonium hydroxide to the solid support.

-

Incubation: Securely seal the vial. Place the vial in a heating block or oven set to 55 °C. Allow the reaction to proceed for 8-12 hours.[] This step simultaneously cleaves the oligonucleotide from the solid support and removes the benzoyl protecting groups from the nucleobases.

-

Cooling & Transfer: After incubation, allow the vial to cool completely to room temperature. Carefully open the vial in a fume hood.

-

Evaporation: Transfer the supernatant (containing the deprotected oligonucleotide) to a new microcentrifuge tube. Dry the sample to completeness using a centrifugal vacuum evaporator (e.g., SpeedVac).

-

Reconstitution: Resuspend the dried oligonucleotide pellet in a known volume of sterile, nuclease-free water or an appropriate buffer.

-

Self-Validation: Analyze the resulting solution by HPLC to confirm the removal of the protecting groups (which results in a shift in retention time compared to the protected species) and to assess the purity of the final oligonucleotide product.

Causality Insight: The use of elevated temperatures (55 °C) is necessary to drive the hydrolysis of the stable amide bond of the N-benzoyl group. While effective, these relatively harsh conditions are a known drawback of benzoyl protection, as they can sometimes damage sensitive modifications elsewhere on the oligonucleotide.[6][10] This has led to the development of alternative protecting groups that can be removed under milder conditions.[11]

Safety, Storage, and Handling

As a laboratory chemical, N4,3'-O-Dibenzoyl-2'-deoxycytidine requires careful handling.

-

Safety: Users should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12]

-

Storage: The compound should be stored in a tightly sealed container in a freezer at or below -15°C to ensure long-term stability and prevent degradation.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[12]

Conclusion

N4,3'-O-Dibenzoyl-2'-deoxycytidine is a highly specialized chemical tool whose value is intrinsically linked to the logic of protecting group chemistry. Its design allows for the precise and controlled synthesis of DNA, a process fundamental to research, diagnostics, and the development of nucleic acid-based therapeutics. While newer protecting group strategies continue to emerge, the benzoyl group remains a foundational and widely understood option, making this compound a relevant and important intermediate in the field of synthetic biology and medicinal chemistry.

References

- Letsinger, R. L., Caruthers, M. H., Miller, P. S., & Ogilvie, K. K. (1967). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 89(26), 7146–7147.

-

Sommer, M., & Rozners, E. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. Organic Letters, 6(25), 4739–4742. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Zerrouki, R., Roy, V., Hadj‐Bouazza, A., & Krausz, P. (2004). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. Journal of Carbohydrate Chemistry, 23(5), 299–303. [Link]

-

Sommer, M., & Rozners, E. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

- Google Patents. (Patent No. EP2319853A1). Process for the production of 2'-branched nucleosides.

-

ResearchGate. (2006). Selective Deprotection of Fully Benzoylated Nucleoside Derivatives. [Link]

-

ResearchGate. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

-

Wikipedia. Protecting group. [Link]

-

PubChem. N4-Benzoyl-2'-deoxycytidine. [Link]

-

Fisher Scientific. Safety Data Sheet: N4-Benzoyl-2'-fluoro-2'-deoxycytidine. [Link]

-

Springer Nature. (2018). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. [Link]

-

PubMed. (1995). Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA. [Link]

-

UTUPub. (2012). Synthesis of Short Oligonucleotides on a Soluble Support by the Phosphoramidite Method. [Link]

-

Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid procedure by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 3. biosynth.com [biosynth.com]

- 4. biosynth.com [biosynth.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 8. biotage.com [biotage.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. d-nb.info [d-nb.info]

- 12. aksci.com [aksci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Introduction: The Imperative of Control in Nucleoside Synthesis

An In-Depth Technical Guide to the Role of Dibenzoyl Protecting Groups in Nucleoside Chemistry

In the intricate world of nucleoside chemistry, the path from simple precursors to complex, biologically active molecules like oligonucleotides or antiviral drugs is fraught with challenges. The nucleoside unit itself, composed of a nucleobase and a sugar moiety, is rich in reactive functional groups—hydroxyls at the 2', 3', and 5' positions of the ribose or deoxyribose ring, and exocyclic amino groups on the bases adenine, guanine, and cytosine.[1] To achieve regioselective and stereoselective transformations, a chemist must exert precise control, preventing unwanted side reactions. This control is achieved through the strategic use of protecting groups.[2]

A protecting group is a molecular 'scaffold' temporarily attached to a reactive site, rendering it inert to specific reaction conditions.[] After the desired chemical modification is performed elsewhere on the molecule, this scaffold is removed to restore the original functionality. Among the arsenal of protecting groups available, the benzoyl (Bz) group has established itself as a cornerstone in both academic research and industrial drug development due to its unique balance of stability, reactivity, and directing capabilities. This guide provides a detailed exploration of the strategic application of dibenzoyl protecting groups, elucidating the causality behind their selection and deployment in modern nucleoside chemistry.

The Benzoyl Group: A Profile in Stability and Selectivity

The benzoyl group is an acyl-type protecting group introduced via benzoyl chloride or benzoic anhydride. Its utility stems from a robust chemical nature, offering superior stability compared to simpler acyl groups like acetyl (Ac).[4]

Core Attributes:

-

Enhanced Stability: The resonance stabilization afforded by the phenyl ring makes the benzoyl ester and amide linkages less susceptible to premature cleavage under both mildly acidic and basic conditions, where an acetyl group might be labile.[4] This stability is crucial for multi-step syntheses.

-

Orthogonal Reactivity: Benzoyl groups are stable to the acidic conditions used to remove 5'-hydroxyl protecting groups like dimethoxytrityl (DMT) in automated oligonucleotide synthesis. They are also stable to the reagents used for phosphoramidite coupling.[5]

-

Clean Deprotection: Removal is typically achieved under basic conditions, most commonly with aqueous or gaseous ammonia or methylamine, which also serves to cleave the synthesized oligonucleotide from the solid support.[4][6]

Table 1: Comparative Analysis of Common Protecting Groups

| Feature | Benzoyl (Bz) | Acetyl (Ac) | tert-Butyldimethylsilyl (TBDMS) |

| Structure | -CO-Ph | -CO-CH₃ | -Si(CH₃)₂(t-Bu) |

| Typical Use | 2', 3', 5'-OH; Exocyclic Amines (A, C, G) | Exocyclic Amines (esp. C) | 2'-OH in RNA Synthesis |

| Stability to Acid | High | Moderate | Low (cleaved by fluoride ion or acid) |

| Stability to Base | Moderate (cleaved by strong base) | Low (cleaved by mild base) | High |

| Introduction | Benzoyl Chloride, Pyridine | Acetic Anhydride, Pyridine | TBDMS-Cl, Imidazole |

| Removal | NH₃/H₂O, CH₃NH₂/H₂O[6] | NH₃/H₂O (faster than Bz)[7] | Tetrabutylammonium Fluoride (TBAF) |

| Key Advantage | Robustness, Stereodirecting Effect | Rapid Deprotection[7] | Orthogonal to acid/base labile groups |

Core Applications and Mechanistic Insights

Dibenzoyl protection strategies are central to two major areas: the automated synthesis of oligonucleotides and the stereocontrolled synthesis of nucleoside analogues.

Protecting Exocyclic Amines in Oligonucleotide Synthesis

During the assembly of DNA and RNA strands, the exocyclic amino groups of adenine (N⁶), cytosine (N⁴), and guanine (N²) must be protected to prevent side reactions during the phosphoramidite coupling step.[] Benzoyl groups are commonly used for adenine and cytosine, while isobutyryl is often preferred for guanine.[] The benzoyl group's stability ensures it remains intact throughout the entire chain assembly process.

Workflow: Protection and Deprotection in Solid-Phase Synthesis

The following diagram illustrates the fundamental logic of using base-labile protecting groups like benzoyl in a typical solid-phase oligonucleotide synthesis cycle.

Caption: Workflow for solid-phase oligonucleotide synthesis.

Stereocontrol via Neighboring Group Participation

Perhaps the most elegant application of a benzoyl group is in controlling the stereochemistry at the anomeric carbon (C1') during nucleoside synthesis, particularly via the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction.[8] When a 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is reacted with a silylated nucleobase in the presence of a Lewis acid, the product is almost exclusively the desired β-anomer.

This high stereoselectivity is not accidental. It is the direct result of neighboring group participation by the benzoyl group at the C2' position.[8]

-

The Lewis acid facilitates the departure of the C1' acetate group, leading to the formation of an oxocarbenium ion.

-

The carbonyl oxygen of the adjacent 2'-O-benzoyl group attacks the C1' center, forming a stable, five-membered cyclic benzoxonium ion intermediate.

-

This intermediate sterically shields the α-face of the ribose ring.

-

The incoming nucleobase is therefore forced to attack from the opposite (β) face, resulting in the selective formation of the β-nucleoside.

Caption: Neighboring group participation by the 2'-O-benzoyl group.

This mechanism is so reliable that it has become a standard strategy for the synthesis of ribonucleosides and their analogues.[9]

Key Experimental Methodologies

Trustworthiness in a protocol comes from its clarity, rationale, and reproducibility.

Protocol 1: General Benzoylation of a Nucleoside (Exocyclic Amine and Hydroxyls)

Objective: To protect all reactive amine and hydroxyl groups on a nucleoside like adenosine.

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. Using an excess of benzoyl chloride ensures the reaction goes to completion. The reaction is monitored by TLC to confirm the disappearance of the starting material.

Materials:

-

Nucleoside (e.g., Adenosine), 1 equivalent

-

Anhydrous Pyridine

-

Benzoyl Chloride (BzCl), 4-5 equivalents

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Dry the starting nucleoside under high vacuum for several hours to remove any residual water.

-

Dissolve the nucleoside in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the fully benzoylated nucleoside.

Protocol 2: Deprotection of Benzoyl Groups from an Oligonucleotide

Objective: To simultaneously cleave the synthesized oligonucleotide from the solid support and remove all benzoyl protecting groups.

Rationale: Concentrated ammonium hydroxide is a strong enough base to hydrolyze the benzoyl amides on the nucleobases and the ester linkage to the solid support. Heating accelerates this process.

Materials:

-

Oligonucleotide-bound CPG solid support

-

Concentrated Ammonium Hydroxide (28-30%)

-

Screw-cap vial

Step-by-Step Procedure:

-

Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and place it in a heating block or oven set to 55 °C.

-

Heat for 8-12 hours.

-

After heating, cool the vial to room temperature.

-

Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.

-

Rinse the solid support with a small amount of water and combine the rinse with the solution.

-

Lyophilize or evaporate the solution to dryness to obtain the crude deprotected oligonucleotide, ready for purification.

Table 2: Comparison of Deprotection Conditions for Base Protecting Groups

This table summarizes data on the deprotection half-lives (t₁/₂) of various acyl groups from 2'-deoxycytidine under different basic conditions, highlighting the relative stability of the benzoyl group.

| Reagent Condition | N⁴-Benzoyl (Bz) t₁/₂ (min) | N⁴-Acetyl (Ac) t₁/₂ (min) | N⁴-Phenoxyacetyl (PAC) t₁/₂ (min) |

| Aqueous Ammonia (conc.), 20°C | 63 | 7 | < 1 |

| Aqueous Methylamine (40%), 20°C | 10 | 1.5 | < 1 |

| Ammonia/Ethanol (sat.), 20°C | > 1440 | 120 | 10 |

Data adapted from a study on selective deprotection conditions.[6] The longer half-life of the benzoyl group underscores its greater stability compared to acetyl and PAC groups.[6]

Advanced Considerations and Challenges

Acyl Migration

In ribonucleosides, an acyl group at the 2' or 3' position can migrate to the adjacent hydroxyl group under either acidic or basic conditions.[10] This 2'↔3' equilibrium occurs via a cyclic orthoester intermediate. While this can be a complication, it can also be exploited. For instance, selective 2'-O-debenzoylation of a 2',3'-di-O-benzoyl nucleoside can be achieved under specific basic conditions to yield the 3'-O-benzoyl product, a useful synthon for further modifications.[11]

Caption: Equilibrium of benzoyl group migration via a cyclic intermediate.

Regioselective Protection

Achieving selective protection of one hydroxyl group over others is a significant challenge. The primary 5'-hydroxyl is the most reactive and least sterically hindered, making it relatively easy to protect selectively with bulky groups like DMT.[12] Differentiating between the 2' and 3' secondary hydroxyls is more difficult but can be achieved using specific conditions, such as stannylene acetal chemistry, to activate one position over the other prior to benzoylation.

Conclusion

Dibenzoyl protecting groups are not merely passive shields in nucleoside chemistry; they are active participants that enable complex molecular construction. Their robust stability provides the necessary endurance for multi-step solid-phase synthesis, while their capacity for neighboring group participation offers an elegant and powerful tool for stereochemical control. Understanding the chemical principles behind their application—from stability and deprotection kinetics to mechanistic nuances like acyl migration—is fundamental for researchers, scientists, and drug development professionals. As the demand for sophisticated nucleoside analogues and therapeutic oligonucleotides continues to grow, the strategic and intelligent application of the benzoyl protecting group will remain an indispensable skill in the synthetic chemist's toolkit.

References

-

Bari, S. S., Singh, I., & Singh, S. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]

-

Prakash, T. P., & Bhat, B. (2013). Regioselective 2′-O-debenzoylation of 2′,3′-di-O-benzoyl threose nucleosides. Tetrahedron Letters, 54(28), 3655-3657. [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Schroeder, G. K., et al. (2015). Bis(benzoyloxybenzyl)-DiPPro nucleoside diphosphates of anti-HIV active nucleoside analogues. Chemistry & biodiversity, 12(4), 543–556. [Link]

-

Asseline, U., & Vasseur, J. J. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & medicinal chemistry, 22(9), 2650–2656. [Link]

-

Carlsen, P. H. J., & Le, T. B. (2011). Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. Molecules, 16(1), 605-616. [Link]

-

Maddaford, S. P., & Just, G. (2000). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. McGill University Thesis. [Link]

-

Lönnberg, H. (2018). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Helvetica Chimica Acta, 101(9), e1800118. [Link]

-

Meier, C., & Balzarini, J. (2015). Bis(benzoyloxybenzyl)-DiPPro Nucleoside Diphosphates of Anti-HIV Active Nucleoside Analogues. Chemistry & Biodiversity, 12(4), 543-556. [Link]

-

Reddy, M. P., & Rao, A. S. (2012). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Organic Process Research & Development, 16(9), 1548-1552. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. [Link]

-

Ogilvie, K. K., & Thompson, E. A. (1978). The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Journal of Chemistry, 56(22), 2768-2780. [Link]

-

Kim, H., & Little, R. D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, e202301387. [Link]

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.1. [Link]

-

Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic Acid Chemistry, 5(1), 2.3.1-2.3.24. [Link]

-

Beaucage, S. L. (1991). Protecting Groups in Oligonucleotide Synthesis. In Methods in Molecular Biology, vol. 4, pp. 33-61. Humana Press. [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]

-

LINK Technologies. (2015). Guidebook for the Synthesis of Oligonucleotides. [Link]

-

Oscarson, S., & Widmalm, G. (2020). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry, 85(15), 9675–9687. [Link]

-

Lönnberg, H. (2018). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration. Helvetica Chimica Acta, 101(9). [Link]

- Sommadossi, J. P., & La-Colla, P. (2011). Process for the production of 2'-branched nucleosides.

-

Pfleiderer, W., & Mikhailov, S. N. (1985). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Tetrahedron Letters, 26(15), 1879-1882. [Link]

-

Li, Y., et al. (2018). TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides. Organic & Biomolecular Chemistry, 16(29), 5275-5285. [Link]

-

Saischek, G., & Wengel, J. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. The Journal of organic chemistry, 69(25), 8758–8761. [Link]

-

Bari, S. S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in chemistry, 6, 294. [Link]

-

Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

-

Organic Chemistry. (2022). Adding Benzyl Protecting Group Mechanism. YouTube. [Link]

-

Bari, S. S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glenresearch.com [glenresearch.com]

- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to the Stability and Degradation Pathways of N4,3'-O-Dibenzoyl-2'-deoxycytidine

Introduction

N4,3'-O-Dibenzoyl-2'-deoxycytidine is a protected nucleoside derivative crucial in the chemical synthesis of oligonucleotides, which are foundational to numerous therapeutic and research applications. The benzoyl protecting groups at the N4 position of the cytosine base and the 3'-hydroxyl of the deoxyribose sugar are pivotal for directing the regioselectivity of phosphoramidite coupling reactions and preventing unwanted side reactions. However, the stability of these protecting groups and the overall molecule under various conditions is a critical parameter that dictates the efficiency of oligonucleotide synthesis, as well as the purity and integrity of the final product.

This technical guide provides a comprehensive overview of the stability and degradation pathways of N4,3'-O-Dibenzoyl-2'-deoxycytidine. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry, offering insights into the chemical behavior of this compound and practical guidance for its handling and analysis.

Chemical Stability of N4,3'-O-Dibenzoyl-2'-deoxycytidine

The stability of N4,3'-O-Dibenzoyl-2'-deoxycytidine is influenced by several factors, primarily pH, temperature, and the presence of nucleophiles. The benzoyl groups, being ester and amide linkages, are susceptible to hydrolysis. Understanding the kinetics and mechanisms of this degradation is essential for optimizing storage conditions, synthesis protocols, and purification methods.

Forced degradation studies are instrumental in elucidating the intrinsic stability of a molecule and identifying potential degradation products.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high and low pH, elevated temperatures, oxidation, and photolysis.[3] The goal is to generate a sufficient amount of degradation (typically 10-20%) to facilitate the identification of degradation pathways and the development of stability-indicating analytical methods.[4]

Key Factors Influencing Stability:

-

pH: The rate of hydrolysis of the benzoyl groups is highly pH-dependent. Both the N4-benzoyl (amide) and the 3'-O-benzoyl (ester) linkages are susceptible to hydrolysis under both acidic and basic conditions. The ester linkage at the 3'-position is generally more labile than the amide linkage at the N4-position.

-

Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Arrhenius kinetics can be applied to model the temperature dependence of the degradation rate and to predict shelf-life at different storage temperatures.

-

Nucleophiles: The presence of nucleophiles, such as water, amines, and hydroxide ions, will accelerate the cleavage of the benzoyl groups. This is particularly relevant during the deprotection steps in oligonucleotide synthesis, where reagents like ammonium hydroxide or methylamine are used.[5]

Summary of Stability Data

| Stress Condition | Expected Degradation Pathway | Primary Degradation Products | Relative Rate |

| Acidic (e.g., 0.1 N HCl) | Hydrolysis of N4-benzoyl and 3'-O-benzoyl groups. Potential for depurination at very low pH. | 2'-deoxycytidine, Benzoic acid, N4-Benzoyl-2'-deoxycytidine, 3'-O-Benzoyl-2'-deoxycytidine | Moderate to Fast |

| Basic (e.g., 0.1 N NaOH) | Rapid hydrolysis of the 3'-O-benzoyl ester, followed by slower hydrolysis of the N4-benzoyl amide. | 2'-deoxycytidine, Benzoic acid, N4-Benzoyl-2'-deoxycytidine | Fast |

| Oxidative (e.g., H2O2) | Oxidation of the deoxyribose sugar and cytosine base. | Various oxidized nucleosides and base fragments. | Condition Dependent |

| Thermal (e.g., >60°C) | Acceleration of hydrolysis. Potential for other thermal decomposition pathways. | Similar to hydrolytic degradation, but potentially more complex mixture. | Temperature Dependent |

| Photolytic (e.g., UV light) | Photochemical reactions leading to various degradation products. | Complex mixture of photoproducts. | Light Intensity Dependent |

Degradation Pathways

The primary degradation pathway for N4,3'-O-Dibenzoyl-2'-deoxycytidine under typical processing and storage conditions is hydrolysis. This can occur sequentially, with the more labile 3'-O-benzoyl group often cleaving first, followed by the more stable N4-benzoyl group.

Hydrolytic Degradation Pathway

The hydrolysis of the ester and amide bonds is a nucleophilic acyl substitution reaction.[6] Under basic conditions, the reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the benzoyl group. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Caption: Primary hydrolytic degradation pathways of N4,3'-O-Dibenzoyl-2'-deoxycytidine.

It is important to note that other degradation pathways can occur, particularly under forcing conditions. For instance, harsh acidic conditions can lead to the cleavage of the glycosidic bond, resulting in the formation of the free cytosine base and the deoxyribose sugar. Oxidative stress can lead to a complex mixture of degradation products arising from reactions with the sugar moiety and the heterocyclic base.[7]

Experimental Protocols for Stability and Degradation Analysis

A robust analytical strategy is essential for monitoring the stability of N4,3'-O-Dibenzoyl-2'-deoxycytidine and identifying its degradation products. High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the workhorse technique for this purpose. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation of unknown degradation products.[1]

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of N4,3'-O-Dibenzoyl-2'-deoxycytidine under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

Materials:

-

N4,3'-O-Dibenzoyl-2'-deoxycytidine

-

Hydrochloric acid (HCl), 1 N and 0.1 N

-

Sodium hydroxide (NaOH), 1 N and 0.1 N

-

Hydrogen peroxide (H2O2), 3% (w/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

HPLC system with UV detector

-

LC-MS system for peak identification

Procedure:

-

Sample Preparation: Prepare a stock solution of N4,3'-O-Dibenzoyl-2'-deoxycytidine in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to the target analytical concentration.

-

Analyze by HPLC.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at room temperature and monitor the degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot and dilute with mobile phase.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of N4,3'-O-Dibenzoyl-2'-deoxycytidine in a controlled temperature oven (e.g., 80°C) for a defined period.

-

Also, incubate a solution of the compound in a neutral solvent at a high temperature (e.g., 60°C).

-

At each time point, dissolve the solid sample or dilute the solution and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of N4,3'-O-Dibenzoyl-2'-deoxycytidine to a controlled source of UV light (e.g., in a photostability chamber).

-

Simultaneously, keep a control sample in the dark.

-

At defined time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.

-

Protocol 2: HPLC Method for Stability Indicating Analysis

Objective: To develop and validate an HPLC method capable of separating N4,3'-O-Dibenzoyl-2'-deoxycytidine from its potential degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar compounds. An example gradient is:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-